molecular formula C13H18N2O2 B1390942 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid CAS No. 1094420-75-3

2-[(1-Methylpiperidin-4-yl)amino]benzoic acid

Cat. No. B1390942
CAS RN: 1094420-75-3
M. Wt: 234.29 g/mol
InChI Key: XUIQUDKVTAYCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1-Methylpiperidin-4-yl)amino]benzoic acid” is a chemical compound with the molecular formula C13H18N2O2 . It belongs to the class of organic compounds known as phenylpiperidines .


Molecular Structure Analysis

The molecular structure of “2-[(1-Methylpiperidin-4-yl)amino]benzoic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzoic acid group via an amino linkage . The piperidine ring is also substituted at the 1-position with a methyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.297 . It appears as a powder at room temperature . The melting point is reported to be between 235-239 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed novel synthetic pathways and methodologies for compounds related to 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid. For instance, a study by Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) focuses on the synthesis of novel chiral ligands based on l-pipecolinic acid, demonstrating unique stereocontrol in reactions involving benzaldehyde and diethylzinc (Alvarez-Ibarra et al., 2010).
  • Another study by Koroleva et al. (2012) elaborates on an efficient in situ synthesis of a closely related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which is a key intermediate in the synthesis of imatinib (Koroleva et al., 2012).

Biological and Medicinal Applications

  • Research by Setsukinai et al. (2003) developed novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect highly reactive oxygen species in biological systems. This highlights potential applications in understanding oxidative stress and its biological implications (Setsukinai et al., 2003).

Material Science and Corrosion Inhibition

  • Amino acid compounds structurally similar to 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid have been studied as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) investigated the effectiveness of such compounds in preventing steel corrosion, combining electrochemical and theoretical approaches (Yadav et al., 2015).

Analytical and Diagnostic Techniques

  • In analytical chemistry, derivatives of benzoic acid, including 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid, have been utilized in mass spectrometry. Lee et al. (2009) explored the use of TEMPO-Bz-conjugated peptide cations for peptide sequencing, illustrating the compound's utility in biochemical analysis (Lee et al., 2009).

Mechanism of Action

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIQUDKVTAYCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Methylpiperidin-4-yl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(1-Methylpiperidin-4-yl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(1-Methylpiperidin-4-yl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(1-Methylpiperidin-4-yl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(1-Methylpiperidin-4-yl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(1-Methylpiperidin-4-yl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.